β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic)
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Overview
Description
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) is a synthetic compound with the molecular formula C11H15ClN2O5 and a molecular weight of 290.7 . This compound is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a β-hydroxy group and a nitro group on the aromatic ring. The racemic form indicates that it contains equal amounts of both enantiomers.
Preparation Methods
The synthesis of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) typically involves the following steps:
Nitration: The aromatic ring of phenylalanine is nitrated to introduce the nitro group.
Hydroxylation: The β-position of the phenylalanine is hydroxylated.
Esterification: The carboxyl group of phenylalanine is esterified with ethanol to form the ethyl ester.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for increased stability and solubility.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic hydrolysis conditions. Major products formed from these reactions include the corresponding ketone, amino derivative, substituted aromatic compounds, and carboxylic acid.
Scientific Research Applications
β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of amino acid metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Similar compounds to β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) include:
Phenylalanine: The parent amino acid without the hydroxyl and nitro modifications.
β-Hydroxy-phenylalanine: Lacks the nitro group but contains the hydroxyl group.
3-Nitro-phenylalanine: Contains the nitro group but lacks the hydroxyl group.
The uniqueness of β-Hydroxy-3-nitro-phenylalanine Ethyl Ester Hydrochloride (Racemic) lies in the combination of both the hydroxyl and nitro groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1219316-71-8 |
---|---|
Molecular Formula |
C₁₁H₁₅ClN₂O₅ |
Molecular Weight |
290.7 |
Origin of Product |
United States |
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